molecular formula C18H18N4O2 B4794357 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea

Cat. No. B4794357
M. Wt: 322.4 g/mol
InChI Key: TVURSZIVDGXZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, also known as MOA-728, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOA-728 belongs to the class of urea derivatives and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).

Mechanism of Action

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in the regulation of pain, mood, and appetite. Increased levels of endocannabinoids lead to decreased pain and anxiety.
Biochemical and Physiological Effects:
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to reduce pain and inflammation. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to have anti-inflammatory effects, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea is its selectivity for FAAH inhibition, which allows for increased levels of endocannabinoids without affecting other enzymes or neurotransmitters. However, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has a short half-life, which can limit its effectiveness in vivo.

Future Directions

Future research on N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea could focus on its potential therapeutic applications in the treatment of pain, anxiety, and inflammation. Additionally, research could focus on improving the solubility and half-life of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea to increase its effectiveness in vivo. Further studies could also investigate the potential side effects of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea and its interactions with other drugs. Finally, research could explore the potential of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea as a tool for studying the endocannabinoid system and its role in pain and anxiety regulation.

Scientific Research Applications

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been extensively studied for its potential therapeutic properties, particularly in the treatment of pain, anxiety, and inflammation. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and appetite. Inhibition of FAAH by N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea leads to increased levels of endocannabinoids, which can alleviate pain and anxiety.

properties

IUPAC Name

1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-7-6-8-14(11-13)17-20-16(24-21-17)12-22(2)18(23)19-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVURSZIVDGXZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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